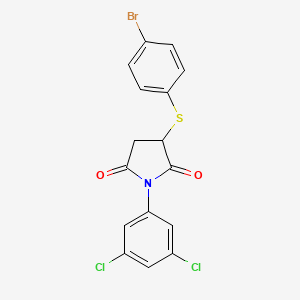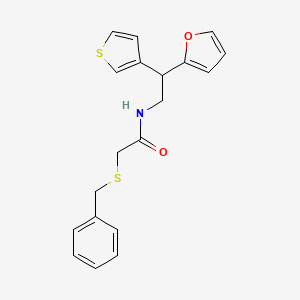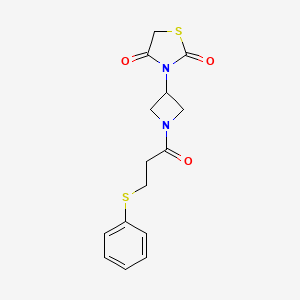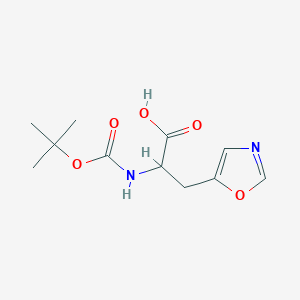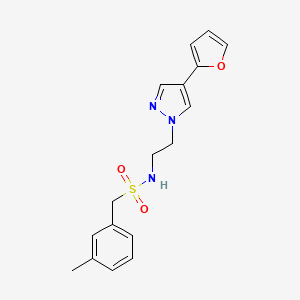
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide, also known as Furosemide, is a potent diuretic medication used to treat edema and hypertension. Furosemide belongs to the sulfonamide class of drugs and works by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle, leading to increased excretion of sodium, chloride, and water.
Wissenschaftliche Forschungsanwendungen
1. Molecular Conformation and Hydrogen Bonding
The compound, "N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide," exhibits unique molecular conformation and hydrogen bonding properties. In one study, significant twists were observed in a similar molecule, particularly between the pyrazole ring and the furan and benzene rings. The amino N atom demonstrates a nearly normal position to the benzene ring, forming hydrogen bonds with the sulfonamide O atom and creating a supramolecular chain structure. This intricate arrangement plays a crucial role in the compound's interactions and potential functionalities (Asiri et al., 2012).
2. Ligand Coordination and Structural Configuration
Another study highlighted the molecular and supramolecular structures of similar sulfonamide derivatives. Notably, the derivatives exhibited varying N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles, which influenced their hydrogen bonding and, consequently, their overall structural configuration. These angles and bonding patterns impact the compound's ability to form supramolecular layers, chains, and interactions with other molecules, thereby affecting its potential applications in various scientific fields (Jacobs et al., 2013).
3. Chemical Reactivity and Interaction with Metal Ions
In a related study, the synthesis and structure of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes were explored. The research revealed how the compound can act as a monodentate ligand through the pyridyl nitrogen atom while the pyrazolyl nitrogen atoms do not coordinate to the tin atom. Such findings are crucial in understanding the compound's reactivity and interaction with metal ions, which are vital aspects in the field of coordination chemistry and potential catalytic applications (Li et al., 2010).
4. Catalytic Activity and Chemical Synthesis
The compound's utility in catalytic processes was also highlighted in a study that focused on the reactions of a Ru(II) complex with heteroaromatic substrates. It was demonstrated that the complex can initiate carbon−hydrogen bond activation, leading to the production of methane and other compounds. This behavior indicates the compound's potential role in catalytic activities and chemical synthesis processes, especially in the formation of organic compounds (Pittard et al., 2004).
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-14-4-2-5-15(10-14)13-24(21,22)19-7-8-20-12-16(11-18-20)17-6-3-9-23-17/h2-6,9-12,19H,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZNRSIKFPUBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2513625.png)
![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)
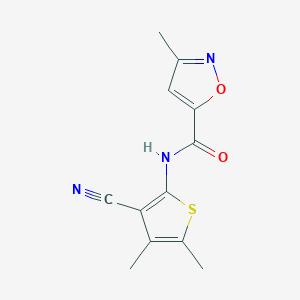
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid](/img/structure/B2513629.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2513630.png)
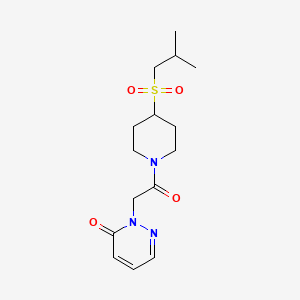
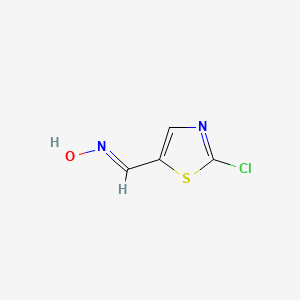
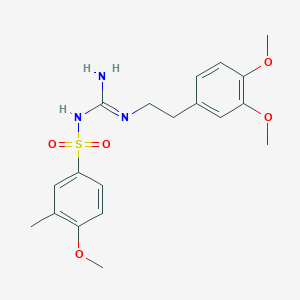
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2513634.png)
![[1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-nitroethyl]benzene](/img/structure/B2513636.png)
